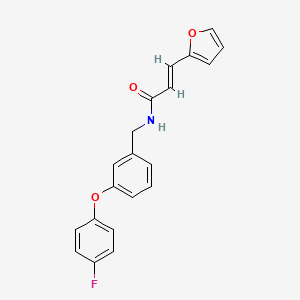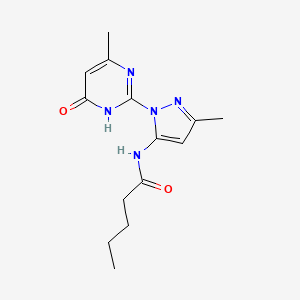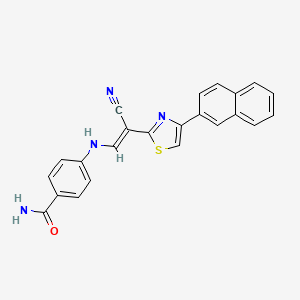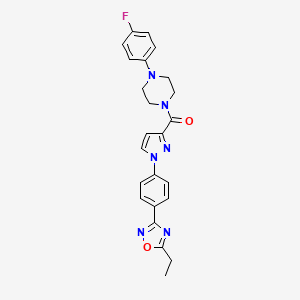![molecular formula C14H19N3O2 B2633923 N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide CAS No. 2094492-80-3](/img/structure/B2633923.png)
N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide, commonly known as HPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPPM is a small molecule inhibitor that targets a specific protein, which has been implicated in various diseases. The purpose of
Mécanisme D'action
HPPM acts as a small molecule inhibitor that targets a specific protein, which is involved in various cellular processes. The protein targeted by HPPM is involved in cell proliferation, inflammation, and neurodegeneration. By inhibiting this protein, HPPM can effectively reduce the progression of various diseases.
Biochemical and Physiological Effects:
HPPM has been shown to have various biochemical and physiological effects. In cancer research, HPPM has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, HPPM has been shown to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation. In neurodegenerative disorders, HPPM has been shown to protect neurons from damage and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of HPPM is its specificity towards a specific protein, which makes it an effective tool in studying various diseases. However, the synthesis of HPPM is a complex process that requires skilled chemists and specialized equipment. Additionally, the use of HPPM in lab experiments can be limited by its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for HPPM research. One potential area of research is the development of HPPM as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of HPPM in human trials. Finally, the development of new synthesis methods for HPPM could potentially reduce the cost and complexity of its production, making it more accessible for research and therapeutic purposes.
Conclusion:
In conclusion, HPPM is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of HPPM is a complex process that requires skilled chemists and specialized equipment. HPPM has been extensively studied in the context of various diseases, including cancer, inflammation, and neurodegenerative disorders. The future directions for HPPM research include the development of HPPM as a therapeutic agent, further studies to determine its safety and efficacy, and the development of new synthesis methods.
Méthodes De Synthèse
The synthesis of HPPM involves several steps, including the reaction between 3-hydroxypiperidine and 4-bromomethyl-2-pyridinecarboxaldehyde, followed by the reaction between the resulting product and prop-2-enamide. The final product is obtained through purification and isolation processes. The synthesis of HPPM is a complex process that requires skilled chemists and specialized equipment.
Applications De Recherche Scientifique
HPPM has been extensively studied in the context of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, HPPM has been shown to inhibit the growth of cancer cells by targeting a specific protein that is involved in cell proliferation. Inflammation research has also shown that HPPM can reduce the production of inflammatory cytokines, which are implicated in various inflammatory diseases. In neurodegenerative disorders, HPPM has been shown to protect neurons from damage and improve cognitive function.
Propriétés
IUPAC Name |
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-2-14(19)16-9-11-5-6-15-13(8-11)17-7-3-4-12(18)10-17/h2,5-6,8,12,18H,1,3-4,7,9-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKCXQYABCONPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=NC=C1)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzimidazol-2-yl)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B2633842.png)

![(2Z)-2-[3-ethoxy-4-(naphthalen-1-ylmethoxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2633844.png)




![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide](/img/structure/B2633851.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}propanamide](/img/structure/B2633852.png)
![Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate](/img/structure/B2633854.png)

![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2633858.png)
![1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea](/img/structure/B2633860.png)
